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Compound of Interest

Compound Name: Dihydro-alpha-ionone

Cat. No.: B1585782

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dihydro-
alpha-ionone, scientifically known as 4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one.
Dihydro-alpha-ionone is a sesquiterpenoid and a significant aroma compound found in
various natural sources, including blackberries, raspberries, and tea.[1] Its characterization is
crucial for quality control in the flavor and fragrance industries, as well as for research in natural
product chemistry and metabolomics.[2][3] This document compiles available mass
spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared
(IR) spectroscopic data based on the molecule's structure. Detailed experimental protocols for
acquiring this data are also provided.

Chemical Structure and Properties

e |[UPAC Name: 4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one[4]
e Molecular Formula: C13H220[4]
e Molecular Weight: 194.31 g/mol [4]

e CAS Number: 31499-72-6[4]

Spectroscopic Data
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The following sections present the mass spectrometry, and predicted NMR and IR data for

dihydro-alpha-ionone in a structured tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for dihydro-alpha-ionone is not readily available in public

spectral databases. The data presented below is predicted based on the known chemical

structure and established principles of NMR spectroscopy. Actual experimental values may

vary.

Table 1: Predicted *H NMR Spectral Data for Dihydro-alpha-ionone (in CDCls)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~54-55 m 1H Vinylic H on C-2'
CH:z adjacent to C=0
~2.4-25 t 2H
(C-3)
CHs of the acetyl
~2.1 S 3H
group (C-1)
~1.9-2.0 m 1H Allylic H on C-1'
CH: of the butanone
~1.6-1.8 m 2H
chain (C-4)
CHz in the
~15-1.6 m 2H cyclohexene ring (C-
3)
~1.6 s 3H Vinylic CHs on C-6'
CHz in the
~1.2-1.4 m 2H cyclohexene ring (C-
4' C-5")
Gem-dimethyl CHs
~0.9-1.0 s 6H
groups on C-6'
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Table 2: Predicted 3C NMR Spectral Data for Dihydro-alpha-ionone (in CDCIs)

Chemical Shift (8) ppm

Carbon Atom Assignment

~209 C=0 (C-2)

~135 Quaternary vinylic C (C-2"
~120 Vinylic CH (C-3")

~50-55 CHon C-1'

~40-45 CHz adjacent to C=0 (C-3)
~30-35 Quaternary C (C-6")

~30 CHs of the acetyl group (C-1)
~25-30 CHz groups in the ring
~20-25 CHs groups

Infrared (IR) Spectroscopy

Disclaimer: An experimental IR spectrum for dihydro-alpha-ionone is not readily available in

public spectral databases. The data presented below is predicted based on the characteristic

absorption frequencies of its functional groups.

Table 3: Predicted Infrared (IR) Absorption Data for Dihydro-alpha-ionone

Wavenumber (cm~—2) Vibration Type Functional Group
~3020-3050 C-H Stretch =C-H (vinylic)
~2850-2960 C-H Stretch C-H (aliphatic)
~1715 C=0 Stretch Ketone

~1650 C=C Stretch Alkene

~1450, ~1375 C-H Bend CHz and CHs
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Mass Spectrometry (MS)

Experimental mass spectral data for dihydro-alpha-ionone is available and indicates key
fragmentation patterns.

Table 4: Experimental Mass Spectrometry (MS) Data for Dihydro-alpha-ionone

) Proposed Fragment
m/z Ratio Source

Identity/Loss
194 GC-MS Molecular lon [M]*
179 GC-MS [M - CHs]*
Retro-Diels-Alder
136 GC-MS fragmentation, loss of
isobutylene [CaHs]
[136 - CHs]*, loss of a methyl
121 GC-MS group from the m/z 136
fragment
117 GC-MS Further fragmentation
95 GC-MS Further fragmentation
[CHsCO]*, acetyl cation (often
43 GC-MS a base peak for methyl

ketones)

Table 5: Experimental MS-MS Fragmentation Data for Dihydro-alpha-ionone

Precursor lon (m/z) Fragment lons (m/z)

195.1743 [M+H]* 177.1, 153.9, 149

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of dihydro-alpha-ionone and dissolve it in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). Add a small
amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0
ppm). Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR
spectrometer.

» Data Acquisition:

[¢]

Lock the spectrometer on the deuterium signal from the solvent.

[¢]

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

[e]

Acquire a *H NMR spectrum using a standard single-pulse experiment. A sufficient number
of scans should be co-added to achieve an adequate signal-to-noise ratio.

[e]

Acquire a broadband proton-decoupled 3C NMR spectrum. A larger number of scans will
be required due to the lower natural abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift axis
using the TMS signal at O ppm. Integrate the peaks in the *H spectrum and identify the
chemical shifts in both *H and *3C spectra.

Infrared (IR) Spectroscopy

o Sample Preparation: As dihydro-alpha-ionone is a liquid, a neat spectrum can be obtained.
Place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr) to form
a thin film.

e Instrument Setup: Ensure the Fourier-Transform Infrared (FTIR) spectrometer is purged with
dry air or nitrogen to minimize atmospheric H20 and CO: interference.

o Data Acquisition:
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o Perform a background scan with the empty salt plates in the sample holder.
o Place the prepared sample in the spectrometer's sample holder.

o Acquire the IR spectrum over a range of 4000-400 cm~1. Co-add 16-32 scans to improve
the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample scan against
the background scan to produce the final transmittance or absorbance spectrum. Identify the
characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

e Sample Introduction and lonization:

o For a volatile compound like dihydro-alpha-ionone, Gas Chromatography-Mass
Spectrometry (GC-MS) is the preferred method.

o Inject a dilute solution of the sample into the GC, where it is vaporized and separated on a
capillary column (e.g., a non-polar DB-5 column).

o The separated compound elutes from the GC column and enters the ion source of the
mass spectrometer.

o Electron Impact (El) ionization is typically used, where the sample is bombarded with high-
energy electrons (70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-
to-charge (m/z) ratio.

o Detection: A detector counts the ions at each m/z value, and a computer generates a mass
spectrum, which is a plot of relative ion abundance versus m/z.

o Data Analysis: Identify the molecular ion peak (if present) to confirm the molecular weight.
Analyze the fragmentation pattern to gain structural information. Compare the obtained
spectrum with library spectra (e.g., NIST) for confirmation.[4]
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Logical Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like dihydro-alpha-ionone.

Spectroscopic Analysis Workflow for Dihydro-alpha-ionone

Sample Preparation

Pure Dihydro-alpha-ionone l

Dissolve in CDCI3

with TMS Prepare Neat Liquid Film

Dilute for GC Injection
NMR Spectrometer
(*H & 13C) FTIR Spectrometer m

Data Acquisition

Data Processing & Analysis
Y 4 Y
FT, Phasing, Integration Background Correction Identify Molecular lon
Chemical Shift Analysis Peak Identification Analyze Fragmentation
Final Qutput

Tabulated Spectroscopic Data

(Tables 1-5)

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

